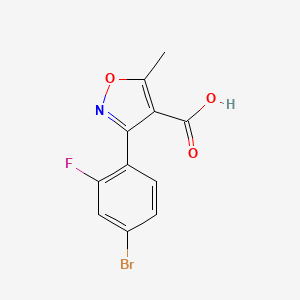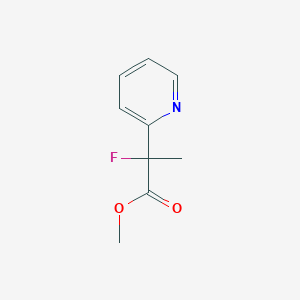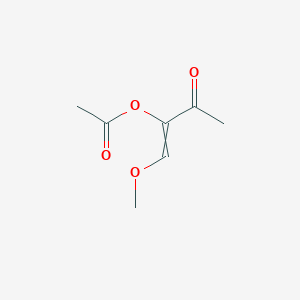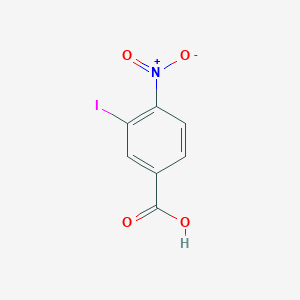
3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxyl group, a methyl group, a fluoro-substituted phenyl ring, and a bromine atom, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoro-4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and bromo substituents can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- 4-Carboxy-5-methyl-3-phenylisoxazole
- 4-Carboxy-5-methyl-3-(2-chloro-4-bromophenyl)isoxazole
- 4-Carboxy-5-methyl-3-(2-fluoro-4-iodophenyl)isoxazole
Comparison: Compared to similar compounds, 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluoro and bromo substituents on the phenyl ring. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H7BrFNO3 |
|---|---|
Molekulargewicht |
300.08 g/mol |
IUPAC-Name |
3-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
HWJGMFHETXFQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)







